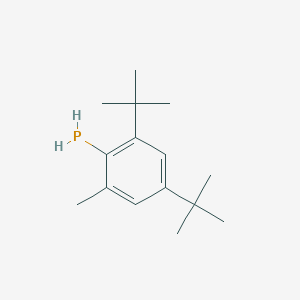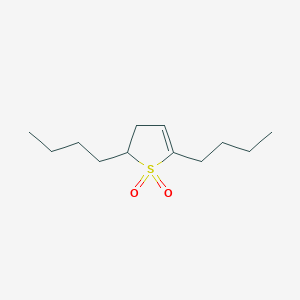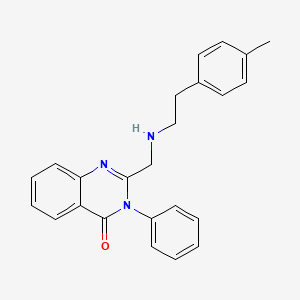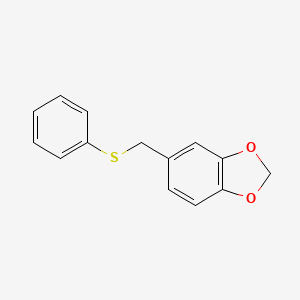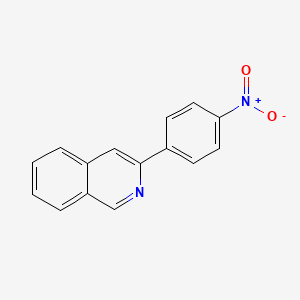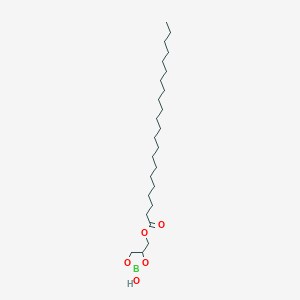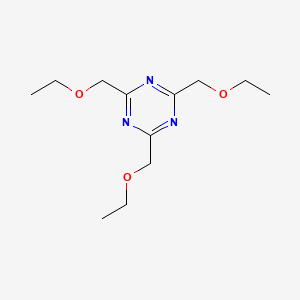
4,4-Dimethyl-1-(tributylstannyl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-(tributylstannyl)pentan-3-one: is an organotin compound with a unique structure that includes a tributylstannyl group attached to a pentanone backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one typically involves the reaction of 4,4-dimethyl-3-pentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and modified ketones.
Reduction: Alcohols and secondary amines.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the formation of carbon-carbon bonds and other functional group transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of organotin compounds on biological systems. It may also serve as a model compound for developing new pharmaceuticals with organotin moieties.
Industry: Industrially, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its ability to facilitate specific transformations makes it valuable in manufacturing processes.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tributylstannyl group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethyl-1-(trimethylstannyl)pentan-3-one
- 4,4-Dimethyl-1-(triphenylstannyl)pentan-3-one
- 4,4-Dimethyl-1-(tributylgermyl)pentan-3-one
Comparison: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to its trimethylstannyl and triphenylstannyl analogs. The tributylstannyl group provides a balance between steric hindrance and electronic effects, making it more versatile in various chemical reactions. The germyl analog, while similar, exhibits different reactivity due to the presence of germanium instead of tin.
Eigenschaften
CAS-Nummer |
97782-58-6 |
|---|---|
Molekularformel |
C19H40OSn |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
4,4-dimethyl-1-tributylstannylpentan-3-one |
InChI |
InChI=1S/C7H13O.3C4H9.Sn/c1-5-6(8)7(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
WJTTZPBJGIZTQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


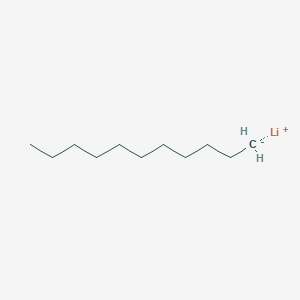
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
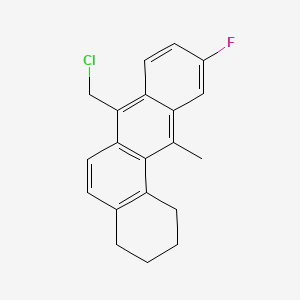
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
